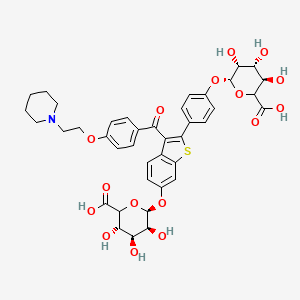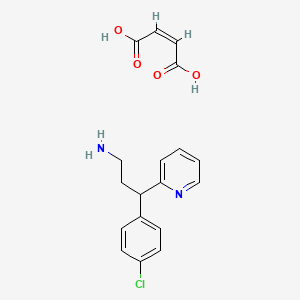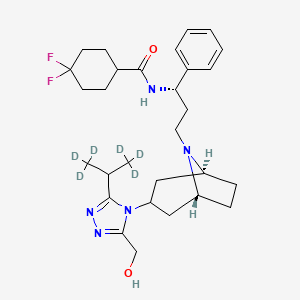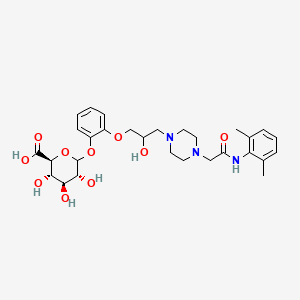
Raloxifene 6,4'-Bis-beta-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Raloxifene 6,4'-Bis-beta-D-glucuronide is a synthetic compound that has been used in scientific research since the early 2000s. It is a derivative of the drug raloxifene, which is a selective estrogen receptor modulator (SERM) that has been used to treat osteoporosis and breast cancer. This derivative has been used in a variety of scientific research applications and has shown promising results in many areas.
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
Raloxifene undergoes extensive conjugation to form 6-beta- and 4'-beta-glucuronides, mediated by UDP-glucuronosyltransferases (UGTs) such as UGT1A1 and UGT1A8 in human liver and intestinal microsomes. This metabolism pathway significantly contributes to the presystemic clearance of Raloxifene, indicating the role of intestinal glucuronidation in limiting its bioavailability (Kemp, D. C., Fan, P., & Stevens, J., 2002). Additionally, polymorphisms in UGT1A8 influence Raloxifene metabolism, potentially affecting the drug's efficacy and safety profile (Sun, D., Jones, N., Manni, A., & Lazarus, P., 2013).
Microbial Production of Glucuronides
The microbial process for the preparation of Raloxifene glucuronides, using Streptomyces sp., offers a novel route for generating these metabolites, highlighting an important application in clinical trials and research settings. This biotransformation process underscores the value of microbial systems in producing specific drug metabolites for research purposes (Briggs, B. et al., 1999).
Analytical Methods for Detection
The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for determining Raloxifene and its glucuronides in biological samples represents a critical research application. These methods enable the accurate and precise quantification of Raloxifene metabolites, facilitating pharmacokinetic and pharmacodynamic studies (Trdan, T., Roškar, R., Trontelj, J., Ravnikar, M., & Mrhar, A., 2011).
Role in Drug Metabolism and Safety
Investigations into the glucuronidation of Raloxifene in human and animal models have shed light on the drug's metabolic pathway and its implications for safety and efficacy. The interplay between metabolic enzymes and transporter proteins, such as UGTs and multidrug resistance-associated proteins (MRPs), dictates the systemic availability and excretion of Raloxifene glucuronides, influencing drug response and potential toxicity (Dalvie, D. et al., 2008).
Mecanismo De Acción
Target of Action
Raloxifene 6,4’-Bis-beta-D-glucuronide is a metabolite of Raloxifene . The primary target of Raloxifene is the estrogen receptor . This receptor plays a crucial role in many biological processes, including the regulation of the menstrual cycle and reproductive development, as well as the maintenance of bone and cardiovascular health .
Mode of Action
Raloxifene acts as a selective estrogen receptor modulator (SERM) . It exhibits both estrogenic agonist and antagonist effects, depending on the specific tissue . In bone, lipid metabolism, and blood coagulation, it has estrogenic effects, while it mediates anti-estrogenic effects on breast and uterine tissues .
Biochemical Pathways
Raloxifene’s interaction with estrogen receptors leads to differential regulation of various biochemical pathways. Its estrogenic action on bone helps preserve bone mineral density, thus playing a role in the prevention of osteoporosis . Its anti-estrogenic effects on breast tissue help decrease the risk of breast cancer in postmenopausal women .
Pharmacokinetics
Raloxifene, the parent compound, is known to have a bioavailability of 2% . It is extensively bound to plasma proteins (>95%) and undergoes extensive first-pass metabolism in the liver and intestines . The elimination half-life of Raloxifene is approximately 28 hours after a single dose and 33 hours after multiple doses .
Result of Action
The main effects of Raloxifene are to preserve the bone mineral density and decrease the risk of breast cancer in postmenopausal women .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Raloxifene 6,4'-Bis-beta-D-glucuronide can be achieved through a multi-step reaction pathway involving the glucuronidation of Raloxifene.", "Starting Materials": [ "Raloxifene", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "Triethylamine (TEA)", "N,N-Diisopropylethylamine (DIPEA)", "N,N-Dimethylformamide (DMF)", "Methanol", "Acetic acid" ], "Reaction": [ "Raloxifene is first activated by reaction with DCC and DMAP in DMF to form an intermediate.", "Glucuronic acid is then activated by reaction with DCC and TEA in DMF to form a second intermediate.", "The two intermediates are then combined in the presence of DIPEA and stirred at room temperature to form the desired product, Raloxifene 6,4'-Bis-beta-D-glucuronide.", "The product is then purified by column chromatography using methanol and acetic acid as eluents." ] } | |
Número CAS |
182507-20-6 |
Fórmula molecular |
C40H43NO16S |
Peso molecular |
825.8 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[4-[6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C40H43NO16S/c42-27(19-4-8-21(9-5-19)53-17-16-41-14-2-1-3-15-41)26-24-13-12-23(55-40-33(48)29(44)31(46)35(57-40)38(51)52)18-25(24)58-36(26)20-6-10-22(11-7-20)54-39-32(47)28(43)30(45)34(56-39)37(49)50/h4-13,18,28-35,39-40,43-48H,1-3,14-17H2,(H,49,50)(H,51,52)/t28-,29-,30-,31-,32+,33+,34-,35-,39+,40+/m0/s1 |
Clave InChI |
PCIAOPAUTIPRHI-SLTHDDBBSA-N |
SMILES isomérico |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O |
SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O |
SMILES canónico |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O |
Sinónimos |
2-[4-(β-D-Glucopyranuronosyloxy)phenyl]-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-6-yl β-D-Glucopyranosiduronic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)







